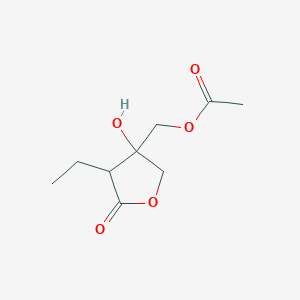
(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers This compound features a tetrahydrofuran ring, which is a five-membered ring containing one oxygen atom and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. For example, acetic acid can react with an alcohol under acidic conditions to form the ester . Another method involves the use of microwave-assisted esterification, which has been shown to be more efficient than conventional methods .
Industrial Production Methods
Industrial production of esters like this compound often involves catalytic processes. For instance, the use of sulfuric acid as a catalyst in a batch reactor can optimize the production of methyl acetate . Additionally, the use of supported copper catalysts has been explored for the hydrogenation of methyl acetate to ethanol .
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Esters can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are required.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Transesterification: Catalysts such as acids or bases are used to facilitate the reaction.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohols or aldehydes.
Transesterification: Different esters.
Scientific Research Applications
(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate has various applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and perfumes.
Uniqueness
(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate is unique due to its tetrahydrofuran ring structure, which imparts specific chemical properties and reactivity. This makes it distinct from simpler esters like ethyl acetate and methyl butyrate, which do not contain such a ring structure .
Properties
Molecular Formula |
C9H14O5 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
(4-ethyl-3-hydroxy-5-oxooxolan-3-yl)methyl acetate |
InChI |
InChI=1S/C9H14O5/c1-3-7-8(11)14-5-9(7,12)4-13-6(2)10/h7,12H,3-5H2,1-2H3 |
InChI Key |
IVNVBBIKIIUXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)OCC1(COC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



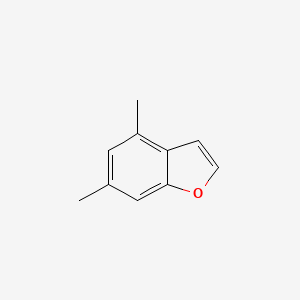
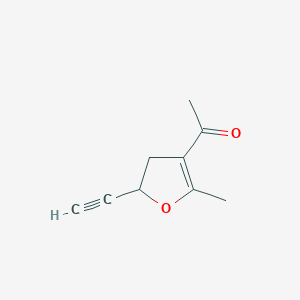
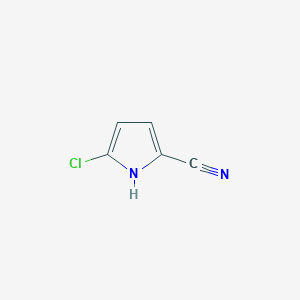



![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)
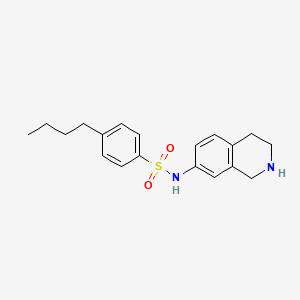

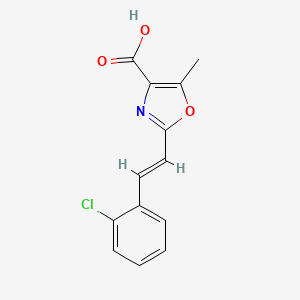
![Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)](/img/structure/B12894441.png)

